molecular formula C11H13ClO3 B12608944 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one CAS No. 918311-58-7

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B12608944
CAS No.: 918311-58-7
M. Wt: 228.67 g/mol
InChI Key: CAMZBYPDBCETQZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H13ClO3 It is characterized by the presence of a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a methylpropanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-hydroxy-5-methoxybenzaldehyde.

    Reaction with Methylpropanone: The benzaldehyde derivative is reacted with methylpropanone under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-2-oxo-5-methoxyphenyl)-2-methylpropan-1-one.

    Reduction: Formation of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone
  • 3-Chloro-2-hydroxy-5-methoxybenzaldehyde

Uniqueness

1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918311-58-7

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-(3-chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13ClO3/c1-6(2)10(13)8-4-7(15-3)5-9(12)11(8)14/h4-6,14H,1-3H3

InChI Key

CAMZBYPDBCETQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC(=C1)OC)Cl)O

Origin of Product

United States

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